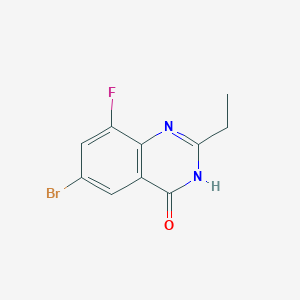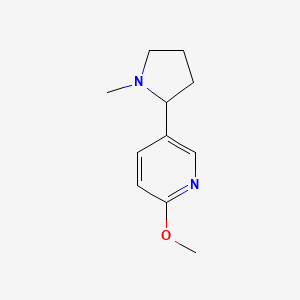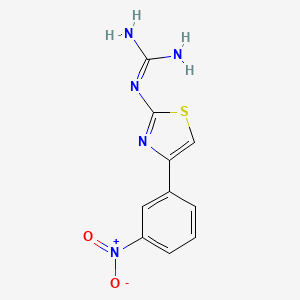
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is a compound that features a thiazole ring substituted with a nitrophenyl group and a guanidine moiety. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry
Preparation Methods
. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine involves its interaction with biological targets such as enzymes and receptors. The guanidine moiety can enhance the release of neurotransmitters like acetylcholine, while the thiazole ring can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
4-(3-Nitrophenyl)thiazol-2-ylhydrazone: Known for its antioxidant and enzyme inhibitory activities.
2-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine: Exhibits similar reactivity but with different substituents affecting its biological activity. 1-(4-(3-Nitrophenyl)thiazol-2-yl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9N5O2S |
|---|---|
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H9N5O2S/c11-9(12)14-10-13-8(5-18-10)6-2-1-3-7(4-6)15(16)17/h1-5H,(H4,11,12,13,14) |
InChI Key |
AAYTYDUUQQDZBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorobenzo[d]oxazol-4-ol](/img/structure/B11769068.png)
![2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769084.png)
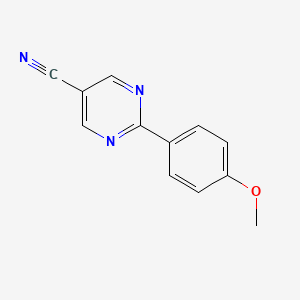

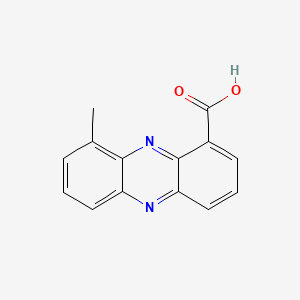
![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)
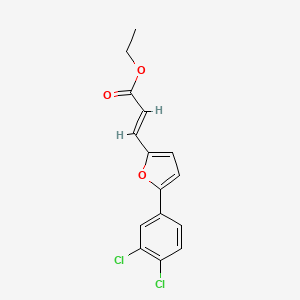
![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
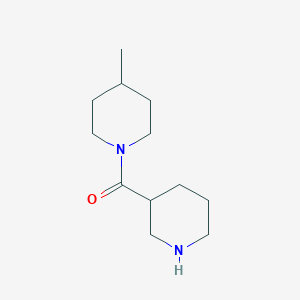
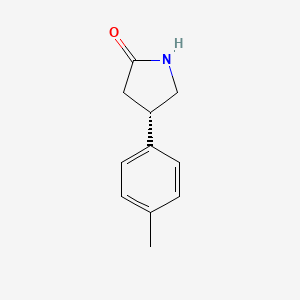
![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
![5-Bromobenzo[b]thiophen-3-amine](/img/structure/B11769158.png)
